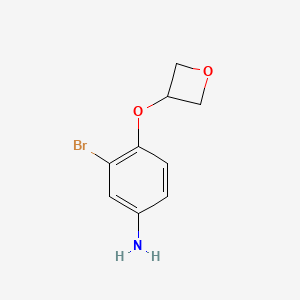

3-Bromo-4-(oxetan-3-yloxy)aniline

Beschreibung

3-Bromo-4-(oxetan-3-yloxy)aniline is an aromatic amine derivative featuring a bromine atom at the meta position and an oxetane-3-yloxy group at the para position of the aniline ring. The oxetane moiety, a strained four-membered cyclic ether, confers unique steric and electronic properties to the molecule, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Key structural attributes include:

- Molecular formula: C₉H₁₀BrNO₂ (inferred from analogs).

- Molecular weight: ~260.09 g/mol.

- Functional groups: Bromo (electron-withdrawing), oxetane-ether (electron-donating), and aniline (nucleophilic).

Suppliers such as Bide Pharm offer derivatives of this compound (e.g., BD294901), highlighting its commercial relevance in medicinal chemistry .

Eigenschaften

IUPAC Name |

3-bromo-4-(oxetan-3-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPLXNMQABTLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromoaniline with oxetane-3-ol under suitable conditions to form the desired product . The reaction conditions often involve the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for 3-Bromo-4-(oxetan-3-yloxy)aniline are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The aniline group can be oxidized or reduced to form different derivatives.

Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while ring-opening reactions can produce linear or branched compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-(oxetan-3-yloxy)aniline has several applications in scientific research:

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The bromine atom and aniline group also contribute to the compound’s reactivity and potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-4-(oxetan-3-yloxy)aniline with structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons:

Substituent Effects on Reactivity: The oxetane-3-yloxy group in the target compound introduces steric hindrance and moderate electron-donating effects compared to bulkier substituents like 4-fluorophenoxy () or electron-withdrawing groups like CF₃ (). This balance enhances its utility in nucleophilic aromatic substitution reactions. Trifluoromethyl (CF₃) analogs (e.g., 3-Bromo-4-(trifluoromethyl)aniline) exhibit higher electrophilicity due to strong electron withdrawal, making them preferred for Suzuki-Miyaura couplings .

Solubility and Lipophilicity: The oxetane group improves aqueous solubility compared to purely lipophilic substituents like isopropoxy (). However, derivatives with 4-fluorophenoxy groups show better solubility in organic solvents like DMSO and chloroform .

In contrast, oxetane-containing analogs may pose lower toxicity risks, though specific data are lacking.

Applications in Drug Discovery: The morpholinomethyl variant () was historically used in kinase inhibitor research but is now discontinued, highlighting the niche role of substituent diversity in medicinal chemistry. Non-brominated analogs like 4-(oxetan-3-yloxy)aniline () serve as precursors for fragment-based drug design, lacking the halogen’s cross-coupling utility.

Biologische Aktivität

3-Bromo-4-(oxetan-3-yloxy)aniline is an organic compound characterized by the presence of a bromo-substituted aniline moiety and an oxetane ring. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology. The compound's ability to interact with biological systems can be attributed to its functional groups, which may facilitate various biochemical interactions.

The biological activity of this compound is likely influenced by its structural components:

- Oxetane Ring : The oxetane moiety can undergo ring-opening reactions, which may enhance its reactivity and interaction with biological targets.

- Aniline Group : The aniline portion can participate in hydrogen bonding and π-π stacking interactions, potentially influencing enzyme activity and receptor binding.

Anticancer Potential

Studies on related compounds suggest that this compound could exhibit anticancer properties. Compounds featuring aniline derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain aniline-based compounds have demonstrated cytotoxic effects on cancer cell lines such as HeLa and A549, which are commonly used in cancer research.

Case Studies and Research Findings

- Antibacterial Activity : A study exploring the antibacterial properties of related oxetane-containing compounds found that they inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating promising antibacterial activity.

- Cytotoxicity Assays : In vitro assays assessing the cytotoxicity of similar aniline derivatives revealed IC50 values in the low micromolar range against various cancer cell lines. This suggests that this compound may also possess significant anticancer activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromoaniline | Bromo-substituted aniline | Antimicrobial, anticancer potential |

| 4-Chloro-2-(oxetan-3-yloxy)aniline | Chloro-substituted aniline with oxetane | Antimicrobial activity reported |

| 4-Nitroaniline | Nitro group instead of oxetane | Known for cytotoxic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.